N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Description
N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a bicyclic structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)10-11-26-17-7-4-14(12-18(17)25-3)20-19(23)22-9-8-15-5-6-16(13-22)27(15)24/h4,7,12,15-16H,5-6,8-11,13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHTYAWCHNWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)NC(=O)N2CCC3CCC(C2)S3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of vanillin with 2-chloro-N,N-dimethylamine hydrochloride in the presence of potassium carbonate to form 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde . This intermediate is then subjected to further reactions to construct the bicyclic core and introduce the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several scientific research applications:
Chemistry: The compound is used in studies related to synthetic organic chemistry, particularly in the development of new synthetic methodologies and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, such as anticancer or antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups that confer biological activity. Examples include:
Uniqueness
N-[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
